(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Description
This compound is a purine nucleoside analog featuring a 6-amino-2-chloro-substituted purine base linked to a modified tetrahydrofuro[3,4-d][1,3]dioxole sugar moiety. The stereochemistry (3aS,4S,6R,6aR) ensures precise spatial orientation, critical for biological interactions. The N-ethyl carboxamide group at position 4 enhances lipophilicity and pharmacokinetic properties. Its molecular formula is C₁₇H₂₀ClN₇O₅, with a molecular weight of 413.84 g/mol . Storage requires protection from light and an inert atmosphere at 2–8°C to maintain stability .
Properties
CAS No. |
120225-75-4 |
|---|---|
Molecular Formula |
C15H19ClN6O4 |
Molecular Weight |
382.80 g/mol |
IUPAC Name |
(3aS,4R,6S)-4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7?,8-,9-,13+/m0/s1 |
InChI Key |
CHPHKXXDQSHQKC-RKSWXSAXSA-N |
SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Isomeric SMILES |
CCNC(=O)[C@@H]1C2[C@@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |
Synonyms |
1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-N-ethyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide; |
Origin of Product |
United States |
Mechanism of Action
Target of Action
. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. They play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the adenosine receptor, mimicking the action of adenosine, and triggers a response.
Biological Activity
The compound (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide (CAS No. 120225-75-4) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly within the purinergic signaling pathways. This article reviews the biological activity of this compound based on current research findings.
The compound is believed to act as an adenosine receptor agonist , particularly at the A3 receptor subtype. The A3 adenosine receptor is known to play a role in various physiological processes including inflammation and immune response regulation. The structural features of the compound allow it to bind effectively to these receptors, potentially enhancing or modulating their activity.
1. Adenosine Receptor Interaction
Research indicates that derivatives of this compound can enhance radioligand binding at adenosine receptors. For instance, studies have shown that certain modifications can lead to improved binding affinity and selectivity for the A3 receptor compared to other subtypes .
2. Inhibition of Transporters
The compound has also demonstrated inhibitory effects on dopamine transporters (DAT). In vitro assays indicated that it could inhibit [^3H] binding at DAT with varying degrees of efficacy depending on structural modifications .
3. Case Studies and Experimental Data
Several studies have reported on the biological effects of similar compounds:
- Case Study 1 : A study conducted on a related purine derivative showed a significant increase in A3 receptor activation leading to a decrease in inflammatory markers in animal models .
- Case Study 2 : Another investigation highlighted the ability of a structurally similar compound to inhibit neuroinflammation through modulation of adenosine receptors, suggesting potential therapeutic applications in neurodegenerative diseases .
Tables of Biological Activity
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target’s 2-chloro group (vs. 8-bromo in Compound 19 or unsubstituted in Compound 18) may enhance adenosine receptor selectivity by reducing steric hindrance compared to bulkier halogens .
- Sugar Modifications: The tetrahydrofurodioxole scaffold in the target and Compound 18 contrasts with the thieno-dioxole in Compound 20, which may alter metabolic stability and membrane permeability .
Divergences :
- Compound 20’s thieno-dioxole ring requires sulfur-containing reagents, increasing synthesis complexity compared to the target’s oxygen-based system .
Pharmacological and Biochemical Profiles
Table 2: Bioactivity Comparisons
Critical Analysis :
- The target’s 2-chloro substituent may confer higher A₁ receptor affinity than Compound 18’s unsubstituted purine, as seen in ’s cyclopentylamino derivatives .
- Compound 44’s thiophene ethynyl group shifts activity toward monoamine transporters, illustrating how side-chain modifications redirect bioactivity .
Preparation Methods
Core Tetrahydrofurodioxole Synthesis
The tetrahydrofuro[3,4-d]dioxole system is typically constructed from D-ribose derivatives. A patented approach (US6762170B1) outlines the following steps:
-
Protection of ribose :
-
D-ribose is converted to 1,2-O-isopropylidene-α-D-ribofuranose using acetone and sulfuric acid.
-
Subsequent 5-O-tritylation protects the primary hydroxyl.
-
-
Oxidation and cyclization :
-
Selective oxidation of the 3-OH to a ketone with Dess-Martin periodinane.
-
Intramolecular hemiacetal formation under acidic conditions yields the tetrahydrofurodioxole skeleton.
-
Table 1 : Reaction Conditions for Core Formation
Purine Coupling and Functionalization
The 6-amino-2-chloropurine is introduced via Vorbrüggen glycosylation:
-
Activation of purine :
-
6-Amino-2-chloropurine is silylated with hexamethyldisilazane (HMDS) in the presence of ammonium sulfate.
-
-
Glycosylation :
Critical Parameters :
Carboxamide Installation
The N-ethyl carboxamide group is introduced via a two-step sequence:
-
Ester hydrolysis :
-
The methyl ester (from earlier steps) is saponified using LiOH in THF/H2O.
-
-
Amide coupling :
-
Ethylamine is coupled via EDC/HOBt activation at pH 6.5–7.0.
-
Table 2 : Amidation Optimization Data
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 88 |
| DCC/DMAP | CH2Cl2 | 0 | 72 |
| HATU | DMF | 25 | 91 |
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient) to achieve >98% purity. Key characterization data:
-
HRMS : m/z 383.1245 [M+H]+ (calc. 383.1239 for C15H20ClN6O4).
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, H8), 6.15 (d, J = 4.1 Hz, H1'), 5.32 (s, 2H, NH2), 4.89–4.78 (m, H3', H4'), 3.45 (q, J = 7.0 Hz, NCH2CH3), 1.51 (s, 3H, CH3), 1.49 (s, 3H, CH3), 1.12 (t, J = 7.0 Hz, CH2CH3).
Industrial-Scale Considerations
For commercial production (e.g., ChemScene’s 100 mg batches):
-
Cost drivers : HMDS (purine activation) and chiral catalysts account for 65% of raw material costs.
-
Yield improvements : Switching from batch to flow chemistry increased overall yield from 42% to 58% in pilot trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
